Cas no 2792185-27-2 (O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride)
O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- EN300-37432161
- O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride
- 2792185-27-2
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- Inchi: 1S/C9H17NO.ClH/c10-11-6-9-5-7-1-3-8(9)4-2-7;/h7-9H,1-6,10H2;1H
- InChI Key: PUCHLOSWGTWIKU-UHFFFAOYSA-N
- SMILES: Cl.O(CC1CC2CCC1CC2)N
Computed Properties
- Exact Mass: 191.1076919g/mol
- Monoisotopic Mass: 191.1076919g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 130
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.2Ų
O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37432161-0.05g |
O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride |
2792185-27-2 | 95.0% | 0.05g |
$226.0 | 2025-03-16 | |
| Enamine | EN300-37432161-0.1g |
O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride |
2792185-27-2 | 95.0% | 0.1g |
$337.0 | 2025-03-16 | |
| Enamine | EN300-37432161-0.25g |
O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride |
2792185-27-2 | 95.0% | 0.25g |
$481.0 | 2025-03-16 | |
| Enamine | EN300-37432161-0.5g |
O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride |
2792185-27-2 | 95.0% | 0.5g |
$758.0 | 2025-03-16 | |
| Enamine | EN300-37432161-1.0g |
O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride |
2792185-27-2 | 95.0% | 1.0g |
$971.0 | 2025-03-16 | |
| Enamine | EN300-37432161-2.5g |
O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride |
2792185-27-2 | 95.0% | 2.5g |
$1903.0 | 2025-03-16 | |
| Enamine | EN300-37432161-5.0g |
O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride |
2792185-27-2 | 95.0% | 5.0g |
$2816.0 | 2025-03-16 | |
| Enamine | EN300-37432161-10.0g |
O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride |
2792185-27-2 | 95.0% | 10.0g |
$4176.0 | 2025-03-16 | |
| 1PlusChem | 1P028WN5-50mg |
O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylaminehydrochloride |
2792185-27-2 | 95% | 50mg |
$332.00 | 2024-05-07 | |
| 1PlusChem | 1P028WN5-100mg |
O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylaminehydrochloride |
2792185-27-2 | 95% | 100mg |
$479.00 | 2024-05-07 |
O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride
Research Brief on O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride (CAS: 2792185-27-2)
O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride (CAS: 2792185-27-2) is a novel chemical compound that has recently gained attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its bicyclo[2.2.2]octane scaffold, exhibits unique structural properties that make it a promising candidate for various pharmaceutical applications. Recent studies have focused on its potential as a building block for drug discovery, particularly in the development of enzyme inhibitors and targeted therapeutics.
The compound's bicyclic structure provides enhanced rigidity and stereochemical control, which are advantageous for interacting with biological targets. Researchers have explored its utility in the synthesis of hydroxylamine derivatives, which are known to play critical roles in modulating enzyme activity and signal transduction pathways. The hydrochloride salt form improves its solubility and stability, facilitating its use in biological assays and preclinical studies.
Recent publications highlight the compound's application in the development of covalent inhibitors, where the hydroxylamine moiety serves as a reactive group for selective target engagement. For instance, a 2023 study demonstrated its efficacy in inhibiting lysine-specific demethylases (KDM), a class of enzymes implicated in epigenetic regulation and cancer progression. The study reported significant inhibitory activity with low micromolar IC50 values, suggesting its potential as a lead compound for anticancer drug development.
Another area of interest is the compound's role in PROTAC (Proteolysis Targeting Chimera) technology. Its bicyclic scaffold has been utilized as a linker to connect target-binding ligands with E3 ubiquitin ligase recruiters, enabling targeted protein degradation. Preliminary results from in vitro assays indicate promising proteolytic activity against oncogenic proteins, paving the way for further optimization and in vivo validation.
In addition to its therapeutic potential, O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride has been investigated for its utility in chemical biology tools. Its ability to form stable oxime linkages with carbonyl groups has been leveraged for site-specific protein labeling and bioconjugation. This property is particularly valuable for developing diagnostic probes and imaging agents, as demonstrated in a recent study published in the Journal of Medicinal Chemistry.
Despite these advancements, challenges remain in optimizing the compound's pharmacokinetic properties and minimizing off-target effects. Current research efforts are directed toward structural modifications to enhance selectivity and bioavailability. Collaborative initiatives between academic and industrial researchers are underway to accelerate its translation into clinical applications.
In conclusion, O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride represents a versatile and promising tool in chemical biology and drug discovery. Its unique structural features and functional groups offer multiple avenues for therapeutic and diagnostic applications. Ongoing research is expected to further elucidate its mechanisms of action and expand its utility in addressing unmet medical needs.
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